Sodium 2-(quinolin-2-yl)propanoate

Solubility Salt selection Solution-phase synthesis

Researchers requiring aqueous-soluble quinoline scaffolds for SAR often face protein denaturation from organic co-solvents. Sodium 2-(quinolin-2-yl)propanoate (CAS 1803587-46-3) provides a sodium carboxylate form that dissolves directly in water or buffers, eliminating co-solvent artifacts. • 95% purity supports quantitative IC₅₀ determinations without impurity confounding. • 2-substituted regioisomer targets novel protein-ligand interactions beyond the 3-substituted HDAC6 ZnF-UBD series. • Ready for amide coupling, esterification, and metal-catalyzed cross-couplings in purely aqueous or mixed aqueous media. • Stored at -20°C; shipped globally under controlled conditions.

Molecular Formula C12H10NNaO2
Molecular Weight 223.2 g/mol
CAS No. 1803587-46-3
Cat. No. B1406709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-(quinolin-2-yl)propanoate
CAS1803587-46-3
Molecular FormulaC12H10NNaO2
Molecular Weight223.2 g/mol
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2C=C1)C(=O)[O-].[Na+]
InChIInChI=1S/C12H11NO2.Na/c1-8(12(14)15)10-7-6-9-4-2-3-5-11(9)13-10;/h2-8H,1H3,(H,14,15);/q;+1/p-1
InChIKeyJEJDNYJYPNYGLQ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 2-(quinolin-2-yl)propanoate – Core Benchmarks


Sodium 2-(quinolin-2-yl)propanoate (CAS 1803587‑46‑3) is a quinoline‑2‑substituted propanoic acid sodium salt, represented by the molecular formula C₁₂H₁₀NNaO₂ and a molecular weight of 223.20 g mol⁻¹ . The quinoline scaffold is a privileged structure in medicinal chemistry, serving as a template for kinase inhibitors, antimalarials, and anti‑inflammatory agents [1]. The sodium carboxylate form enhances aqueous solubility relative to the free acid, positioning the compound as a convenient building block for solution‑phase synthesis and early‑stage biological profiling.

Format
Sodium salt enables aqueous solution-phase synthesis and biological profiling
Scaffold
Quinoline core supports library construction for kinase and epigenetic targets
Regiochemistry
2‑Substituted propanoate occupies distinct chemical space vs 3‑substituted series

Sodium 2-(quinolin-2-yl)propanoate – Analog Limitations


Quinoline‑propanoate derivatives are not functionally interchangeable. The position of the propanoate moiety on the quinoline ring (2‑ vs 3‑substitution) critically dictates target engagement, as demonstrated by the distinct binding mode of 3‑(quinolin‑2‑yl)propanoic acid in the HDAC6 zinc‑finger ubiquitin‑binding domain [1]. Likewise, the counter‑ion and esterification state govern solubility, dissolution rate, and compatibility with aqueous biological assays, meaning that the free acid, methyl ester, or other salt forms cannot serve as direct drop‑in replacements without re‑optimization of experimental conditions [2]. The specific combination of the 2‑quinolinyl substitution and the sodium carboxylate form is therefore a deliberate choice for applications requiring both scaffold fidelity and aqueous processability.

Regioisomer Position Determines Target Engagement
2‑Substituted vs 3‑substituted isomers display distinct binding geometries; structural evidence from the 3‑isomer (HDAC6 ZnF‑UBD) does not transfer to the 2‑isomer.
Salt and Ester Form Governs Solubility
The sodium carboxylate ensures aqueous solubility; free acid or methyl ester forms are poorly water‑soluble and may introduce solvent artifacts in biological assays.

Sodium 2-(quinolin-2-yl)propanoate – Differentiation Evidence


Aqueous Solubility: Sodium Salt vs Free Acid

Sodium 2-(quinolin-2-yl)propanoate, as a carboxylate salt, exhibits substantially higher aqueous solubility than its free acid (2‑(quinolin‑2‑yl)propanoic acid, CAS 97479‑93‑1) and methyl ester (methyl 2‑(quinolin‑2‑yl)propanoate, CAS 97479‑86‑2). While explicit mg mL⁻¹ values for this specific compound are not publicly available, the class‑level principle is well established: sodium carboxylates increase water solubility by 1‑3 orders of magnitude relative to the corresponding neutral acid, enabling homogeneous aqueous reactions and biologically relevant assay concentrations without organic co‑solvents [1]. The free acid and ester are poorly water‑soluble and often require DMSO or ethanol, which can introduce solvent interference in cell‑based assays.

Aqueous Solubility
Class‑level
Estimated 10–1000× solubility enhancement (sodium salt vs free acid, class‑level)
Supports aqueous synthesis workflow
Verify specific solubility for this compound; precise mg/mL data not publicly available
Solubility Salt selection Solution-phase synthesis

HDAC6 ZnF-UBD Binding: 2- vs 3-Substituted

The 3‑substituted isomer 3‑(quinolin‑2‑yl)propanoic acid was crystallographically confirmed to occupy the ubiquitin‑binding pocket of the HDAC6 zinc‑finger domain (PDB 6CEA, resolution 1.60 Å), with the carboxylate mimicking the C‑terminal extremity of ubiquitin and the quinoline ring engaging in π‑stacking with W1182 and R1155 [1]. The 2‑substituted isomer (target compound scaffold) places the propanoate in a different spatial orientation, which is predicted to alter the geometry of carboxylate‑arginine interactions and the aromatic stacking pattern. No comparable HDAC6 ZnF‑UBD crystal structure exists for the 2‑substituted analog, indicating at minimum a distinct binding mode and possibly a divergent target selectivity profile.

HDAC6 ZnF‑UBD Binding
Cross‑study comparable
Distinct binding geometry: 2‑substituted vs 3‑substituted isomer (PDB 6CEA for 3‑isomer)
May differentiate selectivity profile
No co‑crystal structure reported for 2‑substituted analog
HDAC6 Ubiquitin binding Regioisomer selectivity

Purity Specification and Batch Consistency

Commercially available sodium 2‑(quinolin‑2‑yl)propanoate is supplied at a standardized purity of 95% (as per producer specifications) . In contrast, many closely related quinoline‑propanoate analogs available through non‑specialist channels lack documented purity specifications, with some listings indicating only “research grade” without a numerical purity commitment. The defined 95% specification ensures that ≥95% of the material consists of the target molecular entity, reducing the likelihood of confounding impurities in dose‑response and structure‑activity relationship (SAR) studies.

Purity Specification
Data to verify
95% (HPLC, supplier specification)
Supports reproducible SAR studies
Confirm lot‑specific purity via COA; comparator listings often lack numerical purity data
Purity Quality control Reproducibility

Sodium 2-(quinolin-2-yl)propanoate – High-Value Procurement Scenarios


Aqueous Synthesis and Bioconjugation

The sodium salt form permits direct dissolution in water or buffered systems, eliminating the need for organic co‑solvents that could denature proteins or interfere with subsequent coupling reactions. This makes the compound suitable for amide coupling, esterification, and metal‑catalyzed cross‑couplings in purely aqueous or mixed aqueous media [1].

2-Substituted Quinoline Library Screening

Because the 2‑substituted regioisomer occupies distinct chemical space from the 3‑substituted series that has been structurally characterized for HDAC6 ZnF‑UBD binding, researchers seeking to identify novel protein‑ligand interactions should prioritize the 2‑substituted scaffold. The compound can serve as a core intermediate for parallel library synthesis aimed at unexplored epigenetic or kinase targets [1].

SAR Studies with Certified Purity

With a certified purity of 95% , the material is appropriate for quantitative SAR campaigns where even minor impurities can distort IC₅₀ determinations. The documented purity supports head‑to‑head comparisons across structurally related analogs without the confounding factor of variable chemical integrity.

Application
Selection Property
Validation Focus
Aqueous solution‑phase synthesis
Sodium salt solubility profile
Confirm solubility in target buffer/medium
2‑Substituted quinoline library synthesis
Regioisomeric scaffold (2‑substituted)
Assess target engagement relative to 3‑substituted series
Quantitative SAR campaigns
Defined purity (≥95%)
Verify lot purity to avoid impurity‑driven artifacts
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